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molecular formula C11H9FO2 B8315293 2-(4-Fluorophenyl)-1,3-cyclopentanedione

2-(4-Fluorophenyl)-1,3-cyclopentanedione

Cat. No. B8315293
M. Wt: 192.19 g/mol
InChI Key: SJGHVIQNVFDCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07196113B2

Procedure details

To a solution of 30.8 mL of THF in a stirred autoclave was added sequentially 17.31 g (81.54 mmol) of K3PO4, 4.0 g (40.8 mmol) of 1,3-cyclopentanedione, 268 mg (0.989 mmol) of 2-(di-t-butylphosphino)biphenyl, 91.5 mg (0.405 mmol) of Pd(OAc)2, and 6.92 g (53.0 mmol) of 1-chloro-4-fluorobenzene. The sides of the reaction vessel were washed with an additional 10 mL of THF and the vessel purged 3 times with vacuum and nitrogen. The heterogeneous reaction mixture was then heated to 100° C., generating 25 psig pressure in the vessel. The reaction was aged at 100° C. for 12 h, cooled to rt and diluted with 150 mL of water. The resulting homogeneous mixture was distilled to remove THF and then heated to 50° C. The aqueous solution was then slowly acidified using conc. HCl until a final pH of 3 was obtained (10.6 mL). The slurry was cooled to rt and filtered. The wet cake was washed with 40 mL of water, 40 mL of toluene, and dried under vacuum at 60° C. for 24 h to give 2-(4-fluorophenyl)-1,3-cyclopentanedione as a light brown solid.
Name
K3PO4
Quantity
17.31 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
268 mg
Type
reactant
Reaction Step One
Quantity
6.92 g
Type
reactant
Reaction Step One
Quantity
91.5 mg
Type
catalyst
Reaction Step One
Name
Quantity
30.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-]P([O-])([O-])=O.[K+].[K+].[K+].[C:9]1(=[O:15])[CH2:13][CH2:12][C:11](=[O:14])[CH2:10]1.C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C.Cl[C:38]1[CH:43]=[CH:42][C:41]([F:44])=[CH:40][CH:39]=1>CC([O-])=O.CC([O-])=O.[Pd+2].C1COCC1>[F:44][C:41]1[CH:42]=[CH:43][C:38]([CH:10]2[C:11](=[O:14])[CH2:12][CH2:13][C:9]2=[O:15])=[CH:39][CH:40]=1 |f:0.1.2.3,7.8.9|

Inputs

Step One
Name
K3PO4
Quantity
17.31 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
4 g
Type
reactant
Smiles
C1(CC(CC1)=O)=O
Name
Quantity
268 mg
Type
reactant
Smiles
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C
Name
Quantity
6.92 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)F
Name
Quantity
91.5 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
30.8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The sides of the reaction vessel were washed with an additional 10 mL of THF
CUSTOM
Type
CUSTOM
Details
the vessel purged 3 times with vacuum and nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
ADDITION
Type
ADDITION
Details
diluted with 150 mL of water
DISTILLATION
Type
DISTILLATION
Details
The resulting homogeneous mixture was distilled
CUSTOM
Type
CUSTOM
Details
to remove THF
TEMPERATURE
Type
TEMPERATURE
Details
heated to 50° C
CUSTOM
Type
CUSTOM
Details
was obtained (10.6 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to rt
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The wet cake was washed with 40 mL of water, 40 mL of toluene
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 60° C. for 24 h
Duration
24 h

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1C(CCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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